(2-Cyclohex-1-EN-1-ylethyl)ethylamine
Overview
Description
(2-Cyclohex-1-EN-1-ylethyl)ethylamine is an organic compound with the molecular formula C8H15N. It is characterized by the presence of a cyclohexene ring attached to an ethylamine group. This compound is a colorless to light yellow liquid with a strong amine odor and is slightly soluble in chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Cyclohex-1-EN-1-ylethyl)ethylamine can be synthesized through the reaction of 1-cyclohexene with ethylamine under suitable conditions. Common methods include:
Acidic Conditions: The addition of ethylamine to 1-cyclohexene in the presence of an acid catalyst.
Heating and Catalysis: The reaction can also be facilitated by heating the reactants in the presence of a catalyst to promote the formation of the desired product[][2].
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis, which allows for efficient production with in-line separation and without intermediate purification. This method can achieve a high yield and throughput .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohex-1-EN-1-ylethyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Cyclohex-1-EN-1-ylethyl)ethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its interactions with biological molecules and potential biochemical applications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)ethylamine involves its interaction with specific molecular targets and pathways. For example, it can undergo allylic hydroxylation catalyzed by enzymes such as dopamine beta-monooxygenase, leading to the formation of hydroxylated products . This interaction highlights its potential role in biochemical pathways and its effect on molecular targets .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the double bond in the cyclohexene ring.
Ethylcyclohexane: Similar structure but lacks the amine group.
Cyclohexene: Similar structure but lacks the ethylamine group.
Uniqueness
(2-Cyclohex-1-EN-1-ylethyl)ethylamine is unique due to the presence of both the cyclohexene ring and the ethylamine group, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This dual functionality makes it a versatile compound in both synthetic and research applications .
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-11-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAROGWBXHJVFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408894 | |
Record name | (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356530-87-5 | |
Record name | (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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